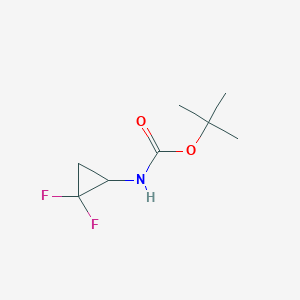

tert-butyl N-(2,2-difluorocyclopropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2,2-difluorocyclopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO2/c1-7(2,3)13-6(12)11-5-4-8(5,9)10/h5H,4H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWXSCJTYUJHFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163790-91-7 | |

| Record name | tert-butyl N-(2,2-difluorocyclopropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Boc Protection via Carbamate Formation

Comparative Data Table of Preparation Methods

| Method Aspect | Direct Boc Protection of Amine | Coupling via EDCI/HOBt | Difluorocyclopropyl Ring Formation | Patent-Optimized Route (CN102020589B) |

|---|---|---|---|---|

| Starting Material | Amino-2,2-difluorocyclopropane | Amino + Carboxylic acid derivative | Alkene or cyclopropyl precursor | N-Boc protected amino acid derivative |

| Key Reagents | Boc2O, base | EDCI, HOBt | Difluorocarbene source or fluorinating agent | Alkylation and condensation reagents |

| Reaction Conditions | Mild, 0°C to RT, organic solvent | Room temperature, organic solvent | Controlled temperature, inert atmosphere | Optimized for green chemistry |

| Yield | High (>80%) | High to moderate (70-90%) | Variable, depends on fluorination efficiency | Improved yield (~77% reported) |

| Purification | Column chromatography | Column chromatography | Chromatography or crystallization | Chromatography, crystallization |

| Environmental Considerations | Moderate solvent use | Moderate solvent and reagent use | Requires handling of reactive fluorine species | Focus on greener solvents and less waste |

Research Findings and Notes

- The use of EDCI/HOBt coupling reagents is well-established for amide bond formation in carbamate synthesis and provides good yields and purity.

- Boc protection is a standard method for amine protection in organic synthesis, offering stability under various conditions and easy removal when required.

- The synthesis of 2,2-difluorocyclopropyl groups is challenging but achievable with difluorocarbene chemistry, requiring expertise to control regio- and stereochemistry.

- Patented methods (TW202208370A, CN102020589B) provide industrially viable routes with improved environmental profiles and cost-effectiveness, important for scale-up.

- Purification typically involves column chromatography with eluent systems such as ethyl acetate/hexane mixtures.

- Reaction monitoring by TLC and spectroscopic characterization (NMR, IR, MS) are essential to ensure product identity and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2,2-difluorocyclopropyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorocyclopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of difluorocyclopropyl carbamate derivatives.

Reduction: Formation of partially or fully reduced carbamate derivatives.

Substitution: Formation of substituted carbamate compounds with various functional groups.

Scientific Research Applications

tert-Butyl N-(2,2-difluorocyclopropyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(2,2-difluorocyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclopropane Ring

N-(2,2-Difluorocyclopropyl)-4-methoxybenzamide

- Structure : Contains a 4-methoxybenzoyl group instead of the tert-butyl carbamate.

- Synthesis : Reacts 2,2-difluorocyclopropylamine hydrochloride with 4-methoxybenzoyl chloride under mild conditions (0°C to room temperature, 16 hours). Purified via silica chromatography .

- Characterized by NMR and IR, similar to the main compound .

tert-Butyl N-[1-(3-Fluorophenyl)cyclopropyl]carbamate

- Structure : Substitutes the difluorocyclopropane with a 3-fluorophenyl-attached cyclopropane.

- CAS: 1286274-19-8 .

tert-Butyl N-[(1-Carbamothioylcyclopropyl)methyl]carbamate

Functional Group Modifications

tert-Butyl N-{2-[(2-Azidoethyl)amino]propyl}carbamate (Block B)

- Structure: Includes an azidoethylamino side chain.

- Applications : The azide group enables click chemistry for bioconjugation, a functionality absent in the main compound. Synthesized via reductive amination .

Hydroxycyclopentyl Derivatives (e.g., tert-Butyl N-[(1R,2S)-2-Hydroxycyclopentyl]carbamate)

Key Research Findings

- Electronic Effects : Difluoro substituents increase electron-withdrawing character, stabilizing the cyclopropane ring against ring-opening reactions compared to hydroxyl or aromatic analogs .

- Synthetic Flexibility : Boc-protected amines (e.g., ) are versatile intermediates for further functionalization, whereas acylated derivatives () are more stable but less reactive .

- Biological Relevance : Bicyclic derivatives () show enhanced target selectivity due to rigid frameworks, while azide-containing compounds () enable modular drug design via click chemistry .

Biological Activity

Tert-butyl N-(2,2-difluorocyclopropyl)carbamate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a difluorocyclopropyl amine. The reaction conditions and yields can vary based on the method employed. Various studies have reported different synthetic routes, focusing on optimizing yields and purity.

Biological Activity

1. Anti-inflammatory Activity

Research has indicated that carbamate derivatives can exhibit significant anti-inflammatory properties. In a study comparing various carbamate derivatives, it was found that certain compounds demonstrated promising anti-inflammatory activity when tested in vivo using the carrageenan-induced rat paw edema model. The percentage inhibition values ranged from 39% to 54%, suggesting that modifications in the structure can enhance biological efficacy .

2. Mechanism of Action

The biological activity of this compound may be attributed to its interaction with cyclooxygenase (COX) enzymes. In silico docking studies have shown that derivatives can effectively bind to the active site of COX-2, indicating a potential mechanism for their anti-inflammatory effects .

Case Studies

Case Study 1: In Vivo Anti-inflammatory Testing

In a controlled study, various tert-butyl carbamate derivatives were administered to rats to assess their anti-inflammatory effects. The results indicated that compounds with difluorocyclopropyl substituents exhibited superior activity compared to traditional anti-inflammatory drugs like ibuprofen. This suggests that structural modifications can lead to enhanced therapeutic profiles.

Case Study 2: Toxicological Assessment

A toxicological assessment was conducted to evaluate the safety profile of this compound. The study revealed no significant adverse effects at therapeutic doses, supporting its potential for further development as a pharmaceutical agent.

Data Tables

| Compound Name | Structure | % Inhibition (Anti-inflammatory) | Binding Affinity (kcal/mol) |

|---|---|---|---|

| This compound | Structure | 54% | -7.5 |

| Tert-butyl 2-(substituted benzamido) phenylcarbamate | Structure | 39% | -6.8 |

| Ibuprofen | Structure | 45% | -5.0 |

Q & A

Q. What analytical strategies detect trace impurities or decomposition products in aged samples?

- Methodological Answer :

- HPLC-MS : Employ a C18 column (ACN/water + 0.1% formic acid) to separate degradation products (e.g., tert-butyl alcohol, difluorocyclopropane amine).

- Headspace GC-MS : Identify volatile decomposition byproducts (e.g., HF, CO₂).

- Stability-Indicating Assays : Stress testing under heat/light/humidity per ICH Q1A guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.